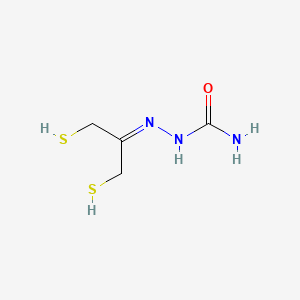
2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C4H9N3OS2. It is a derivative of hydrazinecarboxamide, containing a 1,3-disulfanylpropan-2-ylidene functional group.
Preparation Methods
The synthesis of 2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide involves several steps. One common method includes the reaction of hydrazinecarboxamide with a disulfanylpropan-2-ylidene precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial in many biological processes.
Reduction: It can be reduced to break the disulfide bonds, reverting to its thiol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfanyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in redox biology due to its ability to form and break disulfide bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases that involve oxidative stress.
Industry: It is used in the development of new materials with specific redox properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide involves its ability to form and break disulfide bonds. This redox activity is crucial in many biological processes, including protein folding and signal transduction. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can alter the protein’s structure and function .
Comparison with Similar Compounds
2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide is unique due to its specific disulfanylpropan-2-ylidene functional group. Similar compounds include:
2-(Hexan-2-ylidene)hydrazinecarboxamide: This compound has a hexan-2-ylidene group instead of a disulfanylpropan-2-ylidene group.
2-(Heptan-2-ylidene)hydrazinecarboxamide: This compound has a heptan-2-ylidene group. These similar compounds differ in their functional groups, which can lead to different chemical properties and applications.
Properties
CAS No. |
3984-30-3 |
|---|---|
Molecular Formula |
C4H9N3OS2 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
[1,3-bis(sulfanyl)propan-2-ylideneamino]urea |
InChI |
InChI=1S/C4H9N3OS2/c5-4(8)7-6-3(1-9)2-10/h9-10H,1-2H2,(H3,5,7,8) |
InChI Key |
MJKDGEMYBONGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=NNC(=O)N)CS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


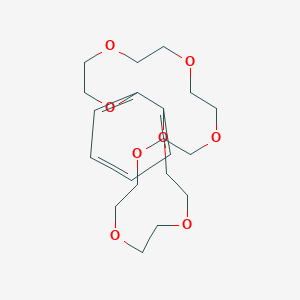

![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
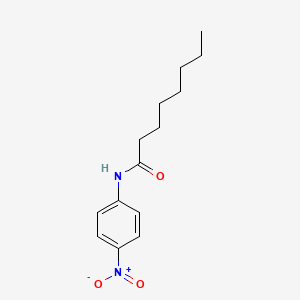
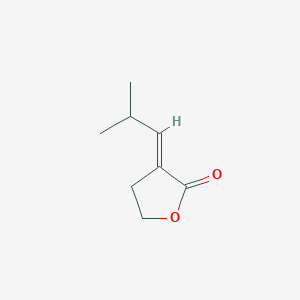
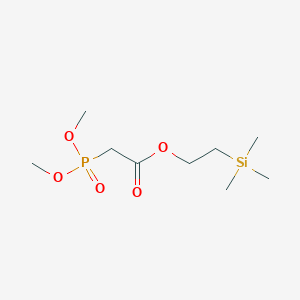

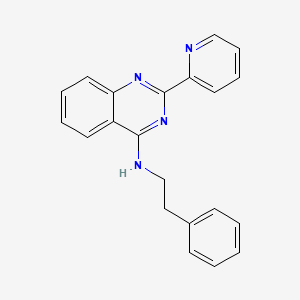
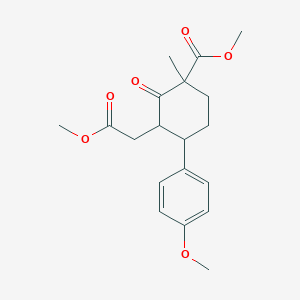
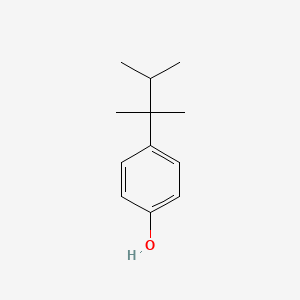
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)
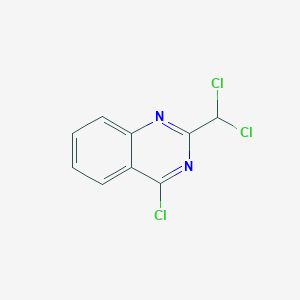
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)
